
Pyridine-2,4-dicarbaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,4-dicarbaldehyde hydrate is an organic compound with the molecular formula C7H5NO2·H2O. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 4th positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde hydrate can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as chromium trioxide or manganese dioxide. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The starting material, pyridine-2,4-dimethanol, is subjected to oxidation in the presence of a catalyst, such as palladium on carbon, to achieve high yields and purity. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-2,4-dicarbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol.
Substitution: Schiff bases (imine derivatives).
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which pyridine-2,4-dicarbaldehyde hydrate exerts its effects is primarily through its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, resulting in the formation of an imine bond. The Schiff bases formed can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biological processes .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,4-dicarbaldehyde hydrate can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde (2-formylpyridine): Similar structure but with only one aldehyde group at the 2nd position.
Pyridine-3-carboxaldehyde (3-formylpyridine): Aldehyde group at the 3rd position.
Pyridine-4-carboxaldehyde (4-formylpyridine): Aldehyde group at the 4th position.
Uniqueness: this compound is unique due to the presence of two aldehyde groups at distinct positions on the pyridine ring. This structural feature allows it to form more complex and diverse chemical structures compared to its monoaldehyde counterparts .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
pyridine-2,4-dicarbaldehyde;hydrate |
InChI |
InChI=1S/C7H5NO2.H2O/c9-4-6-1-2-8-7(3-6)5-10;/h1-5H;1H2 |
InChI-Schlüssel |
UUAMNNSWWPDAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C=O)C=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



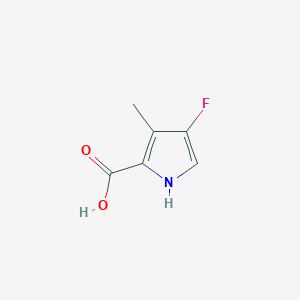
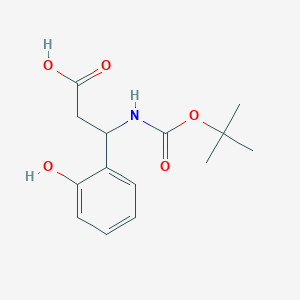
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)


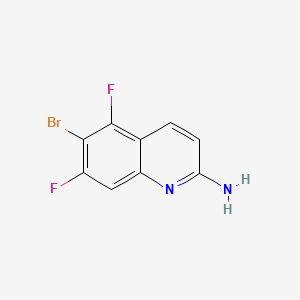
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
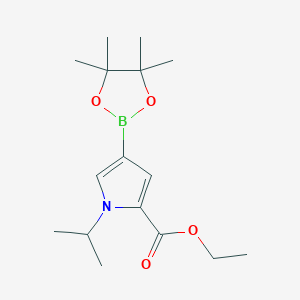
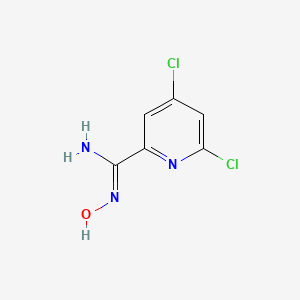

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
